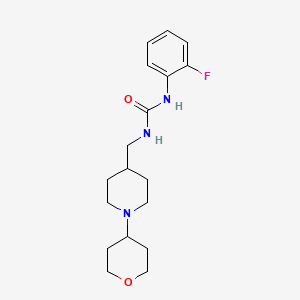
1-(2-fluorophenyl)-3-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-fluorophenyl)-3-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)urea is a useful research compound. Its molecular formula is C18H26FN3O2 and its molecular weight is 335.423. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
1-(2-fluorophenyl)-3-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)urea is a complex organic compound classified under the urea derivatives. Its unique structure, featuring a fluorophenyl moiety and a tetrahydro-pyran ring, suggests potential biological activities worth exploring. This article reviews the biological activity of this compound, supported by relevant studies, data tables, and case studies.
Chemical Structure and Properties
The compound can be represented by the following structural formula:
This structure includes:
- Fluorophenyl group : Imparts unique electronic properties.
- Tetrahydro-2H-pyran-4-yl piperidine : Contributes to its pharmacological profile.
The biological activity of this compound may involve interaction with specific molecular targets such as enzymes or receptors. Research indicates that compounds with similar structures often exhibit inhibition against various pathogens, including Mycobacterium tuberculosis (Mtb) and other bacterial strains.
Inhibition Studies
A study focusing on various urea derivatives highlighted the activity of related compounds against Mtb. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for selected analogs:
| Chemotype | Molecule | MIC (µM) | Target |
|---|---|---|---|
| 1-(2-fluorophenyl) derivatives | Compound A | 6.3 | MmpL3 |
| 4-phenylpiperidine | 4PP-1 | 6.3 | MmpL3 |
| Aminopyridylpyrimidine | APDP-1 | 10 | Unknown |
These findings suggest that the compound may share a mechanism of action with other urea derivatives targeting MmpL3, an essential protein in Mtb’s cell wall synthesis .
Case Study 1: Antimycobacterial Activity
In a comparative study of various chemical series, compounds structurally similar to this compound demonstrated significant antibacterial activity. The study reported that certain analogs exhibited over 90% inhibition against Mtb at low concentrations, indicating potential for therapeutic application in tuberculosis treatment .
Case Study 2: Structure–Activity Relationship (SAR)
A detailed SAR analysis was conducted on a series of piperidine-derived ureas, including those with fluorinated phenyl groups. The modifications in the side chains significantly influenced their biological activity, with optimal substitutions leading to enhanced potency against bacterial strains while minimizing cytotoxicity .
Propiedades
IUPAC Name |
1-(2-fluorophenyl)-3-[[1-(oxan-4-yl)piperidin-4-yl]methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26FN3O2/c19-16-3-1-2-4-17(16)21-18(23)20-13-14-5-9-22(10-6-14)15-7-11-24-12-8-15/h1-4,14-15H,5-13H2,(H2,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIGUQSDWULUVAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)NC2=CC=CC=C2F)C3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













